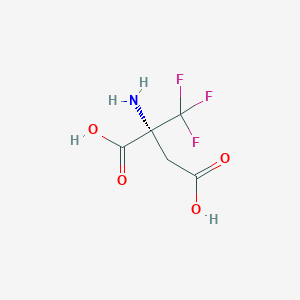

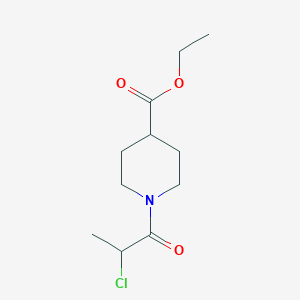

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester” is a type of tert-butyl ester . Tert-butyl esters are widely used in synthetic organic chemistry due to their stability and protective properties . They are typically used as protecting groups for carboxylic acids, which can be selectively deprotected under certain conditions .

Synthesis Analysis

Tert-butyl esters can be synthesized using a variety of methods. One common method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes . The reaction of tert-butyl esters with SOCl2 at room temperature can provide acid chlorides in very good yields .Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. For example, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . They can also react with SOCl2 to form acid chlorides .Physical And Chemical Properties Analysis

Tert-butyl esters are typically colorless liquids with a fruity odor . They are combustible and can form explosive mixtures with air . They are also known to be strong hydrogen bond acids and strong hydrogen bond bases .Mechanism of Action

The mechanism of action for tert-butyl esters typically involves the formation of an O-acylisourea intermediate when reacted with DCC (dicyclohexylcarbodiimide) and a carboxylic acid . The alcohol can then add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Safety and Hazards

Tert-butyl esters are combustible and can form explosive mixtures with air . They should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . Exposure to tert-butyl esters can cause irritation to the eyes and upper respiratory tract, and prolonged exposure can lead to dermatitis .

Future Directions

Tert-butyl esters are widely used in synthetic organic chemistry, and research is ongoing to develop safer and more efficient methods for their synthesis and deprotection . They are also being studied for their potential applications in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .

properties

IUPAC Name |

tert-butyl (3S)-3-(ethylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWWQUZRVODKQP-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2382747.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2382749.png)

![7-butyl-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2382751.png)